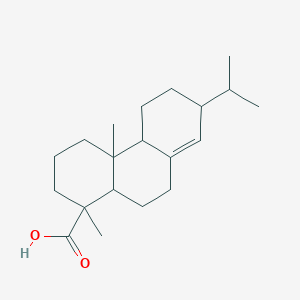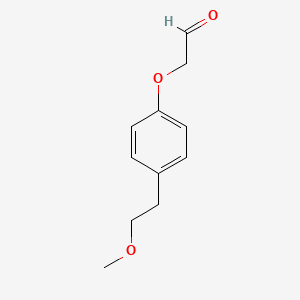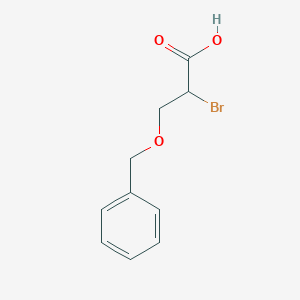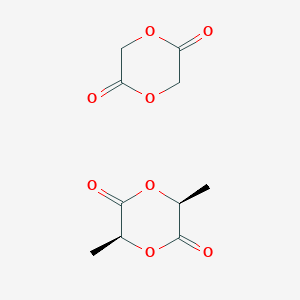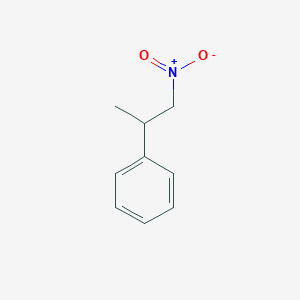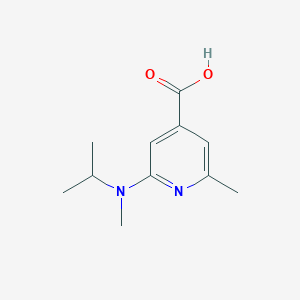
2-(isopropylmethylamino)-6-methylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(isopropylmethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an isopropyl-methyl-amino group attached to the 2-position and a methyl group attached to the 6-position of the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylmethylamino)-6-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid as the starting material.
N-Alkylation: The isonicotinic acid undergoes N-alkylation with isopropyl-methyl-amine under basic conditions to introduce the isopropyl-methyl-amino group at the 2-position.
Methylation: The resulting intermediate is then subjected to methylation at the 6-position using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of isonicotinic acid are reacted with isopropyl-methyl-amine in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
2-(isopropylmethylamino)-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the isonicotinic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
2-(isopropylmethylamino)-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(isopropylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
2-(Isopropyl-methyl-amino)-isonicotinic acid: Lacks the methyl group at the 6-position.
6-Methyl-isonicotinic acid: Lacks the isopropyl-methyl-amino group at the 2-position.
Isonicotinic acid: Lacks both the isopropyl-methyl-amino group and the methyl group.
Uniqueness
2-(isopropylmethylamino)-6-methylisonicotinic acid is unique due to the presence of both the isopropyl-methyl-amino group and the methyl group, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-methyl-6-[methyl(propan-2-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13(4)10-6-9(11(14)15)5-8(3)12-10/h5-7H,1-4H3,(H,14,15) |
InChIキー |
LUMMQXUVAGNUPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)N(C)C(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
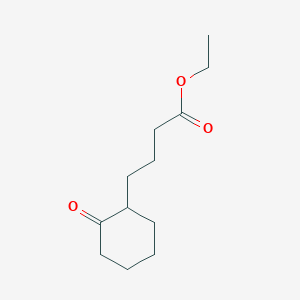
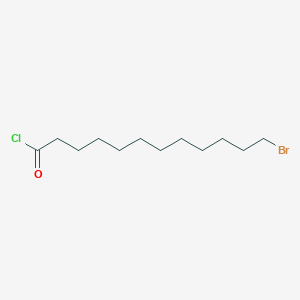
![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)
![N-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-[4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazin-1-yl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide](/img/structure/B8641353.png)
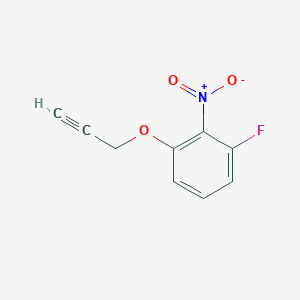
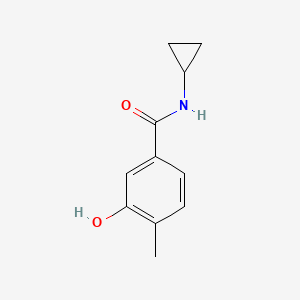
![2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8641367.png)
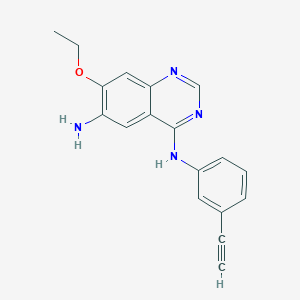
![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
